molecular formula C7H4Cl2F3N B1332018 2,4-Dichloro-6-(trifluoromethyl)aniline CAS No. 62593-17-3

2,4-Dichloro-6-(trifluoromethyl)aniline

Cat. No. B1332018
CAS RN: 62593-17-3
M. Wt: 230.01 g/mol
InChI Key: OCJPQZFOBGQYEA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)aniline is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural characteristics. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated, indicating the presence of various functional groups within the molecule, which may share similarities with the target compound . Additionally, the synthesis of related compounds such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline and 2,6-dibromo-4-trifluoromethoxy aniline has been described, which could provide insights into potential synthetic routes for 2,4-Dichloro-6-(trifluoromethyl)aniline .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions with perfluoro-vinyl-perfluoro-methyl ether, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline . Another example is the improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, which uses brominating agents and a solvent system to achieve high yields and purity . These methods could potentially be adapted for the synthesis of 2,4-Dichloro-6-(trifluoromethyl)aniline.

Molecular Structure Analysis

The molecular structure and electronic properties of trifluoromethyl-substituted anilines have been extensively studied using various spectroscopic techniques and quantum chemical calculations . The influence of substituents on the structural and electronic properties of these molecules is significant, affecting their vibrational wavenumbers, molecular orbital calculations, and thermodynamic parameters . The presence of chlorine and trifluoromethyl groups in the target compound would likely result in similar influences on its molecular structure.

Chemical Reactions Analysis

Trifluoromethoxy-substituted anilines undergo metalation, which is a key step for structural elaboration, and this reaction shows optional site selectivity depending on the N-protective group employed . Such reactions could be relevant for the chemical reactions involving 2,4-Dichloro-6-(trifluoromethyl)aniline, as the presence of electron-withdrawing groups such as chlorine and trifluoromethyl could affect the reactivity and selectivity of the molecule during chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques, including IR spectra, NMR, and elemental analyses . These studies provide information on the vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic properties such as HOMO and LUMO energies . The thermodynamic parameters and potential energy distribution of these molecules have also been illustrated, which could be used to infer the properties of 2,4-Dichloro-6-(trifluoromethyl)aniline .

Scientific Research Applications

Synthesis and Application in Pesticides and Herbicides

  • 2,4-Dichloro-6-(trifluoromethyl)aniline is an intermediate in the preparation of efficient, low-toxic pesticides and new herbicides. Various methods of synthesizing this intermediate have been explored, and it plays a significant role in the development of agricultural chemicals (Zhou Li-shan, 2002).

Novel Pesticide Synthesis

  • This compound is integral in synthesizing novel pesticides like Bistrifluron. The synthesis process involves multiple steps, including chlorination and reaction with other chemicals, demonstrating its versatility in developing potent pest control solutions (Liu An-chan, 2015).

Nonlinear Optical (NLO) Material Research

  • Studies have shown that derivatives of 2,4-Dichloro-6-(trifluoromethyl)aniline, such as 4-Chloro-3-(trifluoromethyl)aniline, exhibit properties useful in nonlinear optical (NLO) materials. This includes experimental and theoretical vibrational analysis, indicating potential applications in photonics and optoelectronics (B. Revathi et al., 2017).

Application in Organic Synthesis and Textile Industry

  • 2,4-Dichloro-6-(trifluoromethyl)aniline has been used as a cross-linking agent to enhance the wet abrasion resistance of Lyocell fibers, showcasing its application in improving textile durability and performance (A. Renfrew & D. Phillips, 2003).

Role in Electrochemical Studies

  • The electrochemical oxidation of derivatives of 2,4-Dichloro-6-(trifluoromethyl)aniline, like 2,4-dichloroaniline, has been investigated, providing insights into the electrochemical behavior of chlorinated anilines in solutions like acetonitrile. This research contributes to a better understanding of electrochemistry in organic compounds (M. Kádár et al., 2001).

Vibrational Spectroscopy and Quantum Chemical Studies

  • Vibrational spectroscopic studies, such as Fourier-transform infrared and Raman spectra, of compounds related to 2,4-Dichloro-6-(trifluoromethyl)aniline,have been conducted. These studies provide insights into the molecular structure and electronic properties of these compounds, essential for understanding their behavior in various applications (M. Arivazhagan et al., 2012).

Synthetic Processes in Pharmaceutical Research

  • 2,4-Dichloro-6-(trifluoromethyl)aniline is used in synthesizing various pharmaceutical compounds. For example, it is involved in the synthesis of inhibitors of Src kinase activity, demonstrating its relevance in drug development and the exploration of new therapeutic agents (D. Boschelli et al., 2001).

Research in Molecular Docking and Potential SARS-CoV-2 Treatment

  • The compound has been synthesized and structurally characterized for molecular docking studies on SARS-CoV-2 proteins. These studies highlight the potential of this compound in developing treatments for viral infections like COVID-19 (E. A. Eno et al., 2022).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJPQZFOBGQYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361486
Record name 2,4-Dichloro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(trifluoromethyl)aniline

CAS RN

62593-17-3
Record name 2,4-Dichloro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZJ Guo, H Miyoshi, K Nagatani, T Komyoji… - The Journal of …, 1991 - ACS Publications
The acid dissociation constants of a number of diphenyl-and phenylpyridylamines bearing multiple elec-tron-withdrawing substituents were measured in 1: 1 ethanol/water. The …
Number of citations: 13 pubs.acs.org

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